
3-Chloro-1H-indazole-6-carboxylic acid physical
and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3-Chloro-1H-indazole-6-carboxylic

acid

Cat. No.: B6341839 Get Quote

An In-Depth Technical Guide to 3-Chloro-1H-indazole-6-carboxylic Acid: Properties,

Synthesis, and Applications

Executive Summary
3-Chloro-1H-indazole-6-carboxylic acid is a heterocyclic building block of significant interest

to the pharmaceutical and chemical research communities. As a derivative of the indazole core,

a privileged scaffold in medicinal chemistry, this compound offers a unique combination of

functional groups ripe for synthetic elaboration.[1] The presence of a reactive chlorine atom at

the 3-position, a versatile carboxylic acid at the 6-position, and the indazole N-H group

provides three distinct points for modification, enabling the construction of diverse and complex

molecular libraries. This guide provides a comprehensive overview of its known physical and

chemical properties, outlines methodologies for its characterization and synthesis, and

explores its potential applications in drug discovery, with a focus on providing practical insights

for researchers and scientists.

Introduction: The Significance of the Indazole
Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized for its

ability to mimic the hydrogen bonding patterns of purines and other biologically relevant motifs.

[1] This structural feature allows indazole-containing molecules to effectively interact with a
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wide array of biological targets, leading to their successful incorporation into drugs with anti-

inflammatory, anti-cancer, and antiviral properties.[1][2][3] 3-Chloro-1H-indazole-6-carboxylic
acid (CAS No. 1086391-21-0) capitalizes on this privileged core, presenting chemists with a

strategically functionalized starting material for the synthesis of novel therapeutic agents.[4]

Molecular Structure
The structure combines the aromatic indazole bicycle with a chloro substituent at the C3

position and a carboxylic acid at the C6 position.

Caption: Chemical structure of 3-Chloro-1H-indazole-6-carboxylic acid.

Physicochemical and Spectroscopic Properties
While comprehensive experimental data for this specific isomer is not widely available in the

literature, its properties can be predicted based on its structure and comparison with related

analogues. The following table summarizes its key identifiers and computed properties.

Property Value Source

IUPAC Name
3-chloro-1H-indazole-6-

carboxylic acid
-

CAS Number 1086391-21-0 [4][5]

Molecular Formula C₈H₅ClN₂O₂ [6]

Molecular Weight 196.59 g/mol [3][7]

Monoisotopic Mass 196.00395 Da [6]

Physical Form Solid (predicted)

Storage Sealed in dry, 2-8°C

XlogP (Predicted) 2.0 [6]

Spectroscopic Characterization Protocol
Accurate characterization is paramount. The following protocols outline the expected spectral

features for verifying the identity and purity of 3-Chloro-1H-indazole-6-carboxylic acid.
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1. Mass Spectrometry (MS):

Methodology: Electrospray ionization (ESI) is typically suitable for this class of compound.

Expected Result: The key diagnostic feature is the isotopic pattern for chlorine. The mass

spectrum should exhibit a molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive

mode) accompanied by an [M+2] peak with an intensity approximately one-third of the main

peak, corresponding to the natural abundance of the ³⁷Cl isotope. Predicted collision cross-

section (CCS) values for various adducts can also be used for identification.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Methodology: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.

Record ¹H and ¹³C spectra on a high-field spectrometer (e.g., 400 MHz).

Expected ¹H NMR Features:

Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm)

corresponding to the protons on the benzene ring portion of the indazole.

N-H Proton: A broad singlet at a significantly downfield chemical shift (often >13 ppm in

DMSO-d₆), characteristic of the acidic indazole proton.[2][8]

Carboxylic Acid Proton: A very broad singlet, which may exchange with residual water in

the solvent.

Expected ¹³C NMR Features: Eight distinct carbon signals, including the carboxyl carbon

(approx. 165-170 ppm) and aromatic carbons, with chemical shifts influenced by the

electron-withdrawing effects of the chlorine and carboxylic acid groups.[8][9]

3. Infrared (IR) Spectroscopy:

Methodology: Analyze the sample as a solid using an ATR-FTIR spectrometer.

Expected Features:

O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the

carboxylic acid O-H bond.
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N-H Stretch: A moderate peak around 3100-3300 cm⁻¹, potentially overlapping with the O-

H band.[2]

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carboxylic

acid carbonyl.[2]

C=C/C=N Stretch: Multiple absorptions in the 1450-1620 cm⁻¹ region corresponding to the

aromatic ring system.[2]

Synthesis and Reactivity
Reactivity Profile
The molecule's synthetic utility stems from its three primary functional groups:

3-Chloro Group: This position is susceptible to nucleophilic aromatic substitution and is an

excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig, C-N coupling), allowing for the introduction of diverse aryl, alkyl, or amino

substituents.[10][11]

6-Carboxylic Acid Group: This group can be readily converted into a wide range of

derivatives, including esters, amides, and acid chlorides. Amide coupling reactions, in

particular, are a cornerstone of medicinal chemistry for linking molecular fragments.[12][13]

1-Indazole Proton (N-H): The nitrogen can be alkylated or arylated, a common strategy to

modulate the compound's physicochemical properties (e.g., solubility, metabolic stability) and

to explore structure-activity relationships (SAR).[12]

Proposed Synthetic Workflow
A specific, peer-reviewed synthesis for 3-Chloro-1H-indazole-6-carboxylic acid is not readily

available. However, a plausible synthetic route can be designed based on established indazole

chemistry. A logical approach would involve the formation of the indazole ring followed by

selective chlorination.

Caption: Plausible synthetic workflow for 3-Chloro-1H-indazole-6-carboxylic acid.
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Protocol: Amide Coupling from 3-Chloro-1H-indazole-6-
carboxylic Acid
This protocol describes a standard method for derivatizing the carboxylic acid, a critical step in

using this molecule as a building block.

Objective: To synthesize an N-aryl amide derivative.

Materials:

3-Chloro-1H-indazole-6-carboxylic acid (1.0 equiv)

Aryl amine (1.1 equiv)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2

equiv)

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Anhydrous Dimethylformamide (DMF)

Procedure:

To a dry, nitrogen-flushed flask, add 3-Chloro-1H-indazole-6-carboxylic acid and dissolve

it in anhydrous DMF.

Add the selected aryl amine to the solution.

Add HATU and DIPEA to the reaction mixture at room temperature. The use of HATU as a

coupling agent is effective for forming amide bonds with minimal side reactions.[2]

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or LC-MS.

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

Filter the solid, wash thoroughly with water, and then with a non-polar solvent like diethyl

ether to remove residual reagents.
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Purify the crude product by silica gel column chromatography or recrystallization to yield the

desired N-aryl-3-chloro-1H-indazole-6-carboxamide.

Applications in Research and Drug Development
3-Chloro-1H-indazole-6-carboxylic acid is not an end-product therapeutic but rather a high-

value intermediate for creating more complex, biologically active molecules.

Kinase Inhibitors: The indazole scaffold is a well-established core for ATP-competitive kinase

inhibitors. The functional groups on this molecule allow for the systematic elaboration of

substituents that can target the hinge region, solvent-exposed regions, and deep

hydrophobic pockets of various kinases.

CRAC Channel Blockers: Indazole-3-carboxamides have been identified as potent blockers

of Calcium-Release Activated Calcium (CRAC) channels, which are important targets for

treating inflammatory and autoimmune diseases.[12] This scaffold provides a direct route to

synthesizing analogues of this class.

Fragment-Based Drug Discovery (FBDD): As a "fragment-sized" molecule with multiple

vectors for chemical growth, it is an ideal starting point in FBDD campaigns to build potent

ligands for novel biological targets.

3-Chloro-1H-indazole-6-carboxylic Acid

3-Cl

1-NH

6-COOH

Amide Derivatives

Amide Coupling

N-Alkylated Derivatives

Alkylation

Cross-Coupled Derivatives

Suzuki/Buchwald
Coupling[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJWg3BETu4f7bIoh6SfgfqueXxy4tqklEAG3jaOMfPVp_faRyyQymTT2eubCR2zavJGepFx30mJrbA82TzSsXSX88DFgZLXiLxbpl0LPRQ8ccCh6o_dyhbDr7FwBm0ogTQik4VtItr_Q%3D%3D)]

KinasesIon Channels[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6q8oCZiFy2HCnyUDPQWjEodgRA7QByIjNRs0Nimy5eYVw4MGc-44RohVds2R6MCqHQIy9XaxRCxg3WkO4FTdlB6bHKOXfUitE4uQQXsYob8t6TLO2SyAXe6vVGr2DimG9coFzex2gXnzYZ04%3D)] Other Enzymes
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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